molecular formula C8H8BrNO2 B2479753 4-Amino-5-bromo-2-methylbenzoic acid CAS No. 1934458-01-1

4-Amino-5-bromo-2-methylbenzoic acid

Cat. No.: B2479753
CAS No.: 1934458-01-1
M. Wt: 230.061
InChI Key: XMASVOPPMDLDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by nitration to introduce a nitro group at the 4-position, which is subsequently reduced to an amino group. The reaction conditions for these steps often involve the use of bromine in acetic acid for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation for the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-bromo-2-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-methylbenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-2-methylbenzoic acid is unique due to the presence of all three functional groups (amino, bromine, and methyl) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-5-bromo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMASVOPPMDLDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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